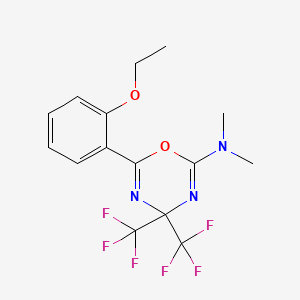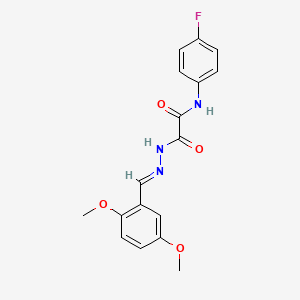![molecular formula C26H19BrFNO5 B11567064 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567064.png)
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-fluorobenzyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a brominated hydroxy methoxyphenyl group, a fluorophenylmethyl group, and a chromeno-pyrrole core
Vorbereitungsmethoden
The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of the brominated hydroxy methoxyphenyl and fluorophenylmethyl groups. The synthetic route typically involves the following steps:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Brominated Hydroxy Methoxyphenyl Group: This step involves the bromination of a hydroxy methoxyphenyl precursor, followed by its coupling with the chromeno-pyrrole core.
Introduction of the Fluorophenylmethyl Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can occur at the brominated and fluorinated phenyl groups, leading to the formation of dehalogenated products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the brominated and fluorinated positions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles/electrophiles (e.g., amines, halogens).
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure and potential biological activity may make it useful in the development of new therapeutic agents.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to the modulation of cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-CHLOROPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE:
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHYLPHENYL)METHYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE:
Eigenschaften
Molekularformel |
C26H19BrFNO5 |
|---|---|
Molekulargewicht |
524.3 g/mol |
IUPAC-Name |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(4-fluorophenyl)methyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19BrFNO5/c1-13-3-8-19-17(9-13)23(30)21-22(15-10-18(27)24(31)20(11-15)33-2)29(26(32)25(21)34-19)12-14-4-6-16(28)7-5-14/h3-11,22,31H,12H2,1-2H3 |
InChI-Schlüssel |
AEGJPIOQUKVSIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=C(C=C4)F)C5=CC(=C(C(=C5)Br)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~,N'~8~-bis[(2E,3E)-4-phenylbut-3-en-2-ylidene]octanedihydrazide](/img/structure/B11566983.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566984.png)
![5-methyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11566985.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B11566997.png)
![Ethyl 4-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B11567011.png)
![7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11567013.png)
![1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]](/img/structure/B11567014.png)

![N-(3-chlorophenyl)-4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11567032.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B11567036.png)
![2-Iodo-4-methyl-6-[(E)-[(2-phenyl-1,3-benzoxazol-5-YL)imino]methyl]phenol](/img/structure/B11567038.png)
![5-(3-Bromo-4,5-dimethoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11567040.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11567046.png)
